1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrido[1,2-a]benzimidazole core, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions . The reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems can improve the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives. Substitution reactions can produce a variety of substituted products depending on the nucleophile used.
Scientific Research Applications
1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific structure, which combines a pyrido[1,2-a]benzimidazole core with a methoxyphenylamino group
Properties
IUPAC Name |
1-(4-methoxyanilino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O/c1-4-5-6-9-20-17(2)21(16-26)25-28-22-10-7-8-11-23(22)29(25)24(20)27-18-12-14-19(30-3)15-13-18/h7-8,10-15,27H,4-6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCJPBUYEJPOGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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